molecular formula C19H23FN4O2 B2498486 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1209084-67-2

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2498486
CAS No.: 1209084-67-2
M. Wt: 358.417
InChI Key: WNWZXDUVPNBWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a propyl group and a piperazine ring bearing a fluorophenyl moiety. This compound is of interest due to its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity .

Preparation Methods

The synthesis of 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of a pyrimidine derivative with a piperazine compound substituted with a fluorophenyl group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in modulating biological pathways, particularly those involved in inflammation and neuroprotection.

    Medicine: The compound is being investigated for its potential therapeutic effects in treating neurodegenerative diseases and inflammatory conditions.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells. This inhibition is achieved through the suppression of the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway. Additionally, it reduces the expression of apoptosis markers such as cleaved caspase-3 in neuronal cells .

Comparison with Similar Compounds

Similar compounds to 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one include other pyrimidine derivatives and piperazine-containing molecules. These compounds often share similar pharmacological properties but differ in their specific substituents and overall molecular structure. For example:

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-2-3-16-12-18(25)24(14-21-16)13-19(26)23-10-8-22(9-11-23)17-6-4-15(20)5-7-17/h4-7,12,14H,2-3,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWZXDUVPNBWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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